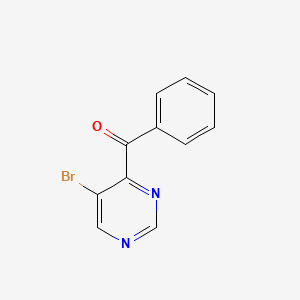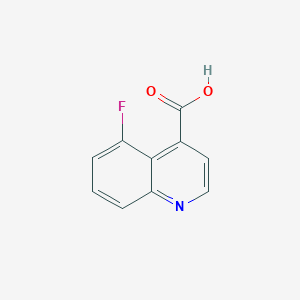
5-Fluorchinolin-4-carbonsäure
Übersicht
Beschreibung
5-Fluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has been a subject of interest in recent years . Various synthetic approaches to the quinolone system have been reviewed, including structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and complex. The reactions often involve the quinoline ring system and can be influenced by various factors such as the presence of substituents .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
5-Fluorchinolin-4-carbonsäure dient als Grundbaustein in der Arzneimittelforschung aufgrund ihres breiten Spektrums an biologischer Aktivität. Ihr Strukturmotiv ist in vielen pharmakologisch aktiven Verbindungen verbreitet, wodurch sie zu einem wertvollen Pharmakophor in der Forschung der pharmazeutischen Chemie wird . Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann zur Entwicklung neuer Therapeutika führen.
Synthetische Organische Chemie
In der synthetischen organischen Chemie wird this compound zur Konstruktion komplexer Molekülstrukturen verwendet. Ihre Vielseitigkeit ermöglicht es Chemikern, verschiedene funktionelle Gruppen einzuführen, wodurch die Synthese einer Vielzahl von Derivaten mit potenziellen industriellen Anwendungen möglich wird .
Studien zur Biologischen Aktivität
Das Chinolinsystem, einschließlich Derivaten wie this compound, wird wegen seiner biologischen Aktivitäten untersucht. Forscher untersuchen sein Potenzial als entzündungshemmendes, antivirales und Antikrebsmittel, neben anderen therapeutischen Eigenschaften .
Materialwissenschaften
Chinolinderivate werden in der Materialwissenschaft wegen ihrer elektronischen Eigenschaften untersucht. This compound könnte bei der Entwicklung organischer Halbleiter verwendet werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind .
Umweltchemie
In der Umweltchemie ist der Nachweis und die Quantifizierung von Chinolinverbindungen wie this compound entscheidend. Sie dienen als Marker für Umweltverschmutzung und werden in Studien zur Abbaubarkeit von Umweltverschmutzungsstoffen verwendet .
Grüne Chemie
Die Synthese und Anwendung von this compound sind auch im Kontext der grünen Chemie relevant. Forscher streben die Entwicklung nachhaltiger chemischer Prozesse an, die die Umweltbelastung minimieren und gleichzeitig den Nutzen der Verbindung maximieren .
Photodynamische Therapie
This compound kann Anwendungen in der Photodynamischen Therapie (PDT) haben. Als Teil von Photosensibilisatoren kann es durch Licht aktiviert werden, um reaktive Sauerstoffspezies zu erzeugen, die zur Abtötung von Krebszellen verwendet werden .
Chemische Biologie
In der chemischen Biologie wird this compound als Werkzeug zur Untersuchung biologischer Systeme verwendet. Es kann helfen, die Wechselwirkung zwischen kleinen Molekülen und biologischen Makromolekülen zu verstehen, was zu Erkenntnissen über zelluläre Prozesse führt .
Wirkmechanismus
Target of Action
The primary targets of 5-Fluoroquinoline-4-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
5-Fluoroquinoline-4-carboxylic acid inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 5-Fluoroquinoline-4-carboxylic acid affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in body tissues .
Result of Action
The molecular effect of 5-Fluoroquinoline-4-carboxylic acid is the inhibition of DNA synthesis, leading to bacterial cell death . On a cellular level, this results in the disruption of essential cellular processes, including DNA replication and transcription .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 5-Fluoroquinoline-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has seen rapid development in recent years .
Eigenschaften
IUPAC Name |
5-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCUKNHUFCCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857273 | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219834-23-7 | |
| Record name | 5-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
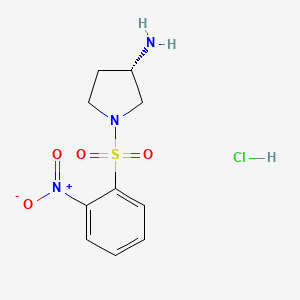
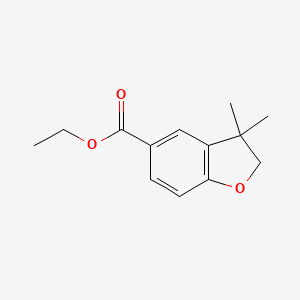
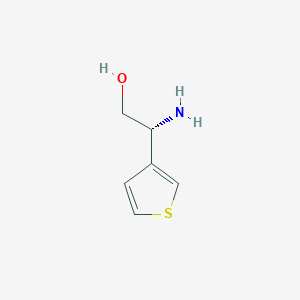
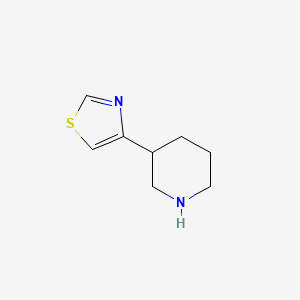
![But-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B1512090.png)
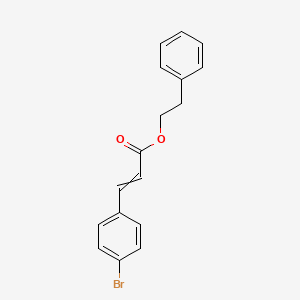

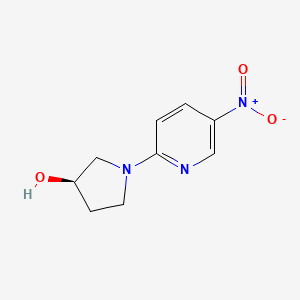
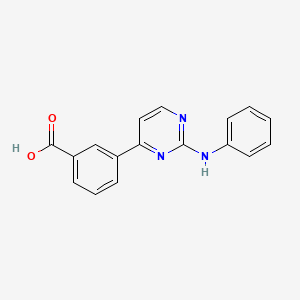
![Potassium 2-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-1,1-dicyanoethan-1-ide](/img/structure/B1512115.png)
